molecular formula C16H21F3N2O3S B2975271 N-[1-(Oxan-4-yl)pyrrolidin-3-yl]-4-(trifluoromethyl)benzenesulfonamide CAS No. 2415622-92-1

N-[1-(Oxan-4-yl)pyrrolidin-3-yl]-4-(trifluoromethyl)benzenesulfonamide

Cat. No. B2975271
CAS RN: 2415622-92-1
M. Wt: 378.41
InChI Key: ISNMNZUTHXDVLM-UHFFFAOYSA-N
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Description

N-[1-(Oxan-4-yl)pyrrolidin-3-yl]-4-(trifluoromethyl)benzenesulfonamide, also known as OTS964, is a small molecule inhibitor that has been developed as a potential anticancer agent. The compound is a member of the sulfonamide class of drugs and has shown promising results in preclinical studies.

Mechanism of Action

N-[1-(Oxan-4-yl)pyrrolidin-3-yl]-4-(trifluoromethyl)benzenesulfonamide inhibits the activity of MELK by binding to the ATP-binding site of the kinase. This prevents the kinase from phosphorylating its substrates, which are involved in cell cycle progression and survival (Gray et al., 2014). Inhibition of MELK by N-[1-(Oxan-4-yl)pyrrolidin-3-yl]-4-(trifluoromethyl)benzenesulfonamide leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[1-(Oxan-4-yl)pyrrolidin-3-yl]-4-(trifluoromethyl)benzenesulfonamide has been shown to have potent antitumor activity in preclinical models of cancer. The compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and pancreatic cancer cells (Shu et al., 2016). In addition, N-[1-(Oxan-4-yl)pyrrolidin-3-yl]-4-(trifluoromethyl)benzenesulfonamide has been shown to inhibit tumor growth in mouse xenograft models of breast and pancreatic cancer (Gray et al., 2014).

Advantages and Limitations for Lab Experiments

N-[1-(Oxan-4-yl)pyrrolidin-3-yl]-4-(trifluoromethyl)benzenesulfonamide has several advantages for lab experiments. The compound is easy to synthesize and purify, and it has been extensively characterized in preclinical studies. In addition, the mechanism of action of N-[1-(Oxan-4-yl)pyrrolidin-3-yl]-4-(trifluoromethyl)benzenesulfonamide is well understood, which allows for the design of experiments to test specific hypotheses related to MELK inhibition. However, one limitation of N-[1-(Oxan-4-yl)pyrrolidin-3-yl]-4-(trifluoromethyl)benzenesulfonamide is that it has not yet been tested in clinical trials, so its efficacy and safety in humans is not yet known.

Future Directions

There are several future directions for research on N-[1-(Oxan-4-yl)pyrrolidin-3-yl]-4-(trifluoromethyl)benzenesulfonamide. One area of interest is the development of combination therapies that include N-[1-(Oxan-4-yl)pyrrolidin-3-yl]-4-(trifluoromethyl)benzenesulfonamide and other anticancer agents. In addition, studies are needed to determine the optimal dosing and administration schedule for N-[1-(Oxan-4-yl)pyrrolidin-3-yl]-4-(trifluoromethyl)benzenesulfonamide in humans. Furthermore, the development of biomarkers that can predict response to N-[1-(Oxan-4-yl)pyrrolidin-3-yl]-4-(trifluoromethyl)benzenesulfonamide treatment would be valuable for patient selection in clinical trials. Finally, studies are needed to determine the potential toxicity of N-[1-(Oxan-4-yl)pyrrolidin-3-yl]-4-(trifluoromethyl)benzenesulfonamide in humans, as well as its potential for drug-drug interactions.

Synthesis Methods

N-[1-(Oxan-4-yl)pyrrolidin-3-yl]-4-(trifluoromethyl)benzenesulfonamide can be synthesized using a multi-step process that involves the reaction of various reagents. The synthesis of N-[1-(Oxan-4-yl)pyrrolidin-3-yl]-4-(trifluoromethyl)benzenesulfonamide has been described in detail in a peer-reviewed journal article (Shu et al., 2016). The process involves the reaction of 3-aminopyrrolidine with 4-(trifluoromethyl)benzenesulfonyl chloride, followed by the addition of oxan-4-ylamine and purification using column chromatography.

Scientific Research Applications

N-[1-(Oxan-4-yl)pyrrolidin-3-yl]-4-(trifluoromethyl)benzenesulfonamide has been studied extensively in preclinical models of cancer. In vitro studies have shown that the compound inhibits the activity of the serine/threonine kinase, MELK (maternal embryonic leucine zipper kinase), which has been implicated in cancer cell proliferation and survival (Gray et al., 2014). N-[1-(Oxan-4-yl)pyrrolidin-3-yl]-4-(trifluoromethyl)benzenesulfonamide has also been shown to induce apoptosis (programmed cell death) in cancer cells (Shu et al., 2016).

properties

IUPAC Name

N-[1-(oxan-4-yl)pyrrolidin-3-yl]-4-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F3N2O3S/c17-16(18,19)12-1-3-15(4-2-12)25(22,23)20-13-5-8-21(11-13)14-6-9-24-10-7-14/h1-4,13-14,20H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISNMNZUTHXDVLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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